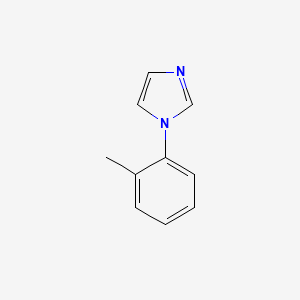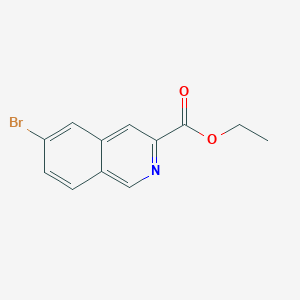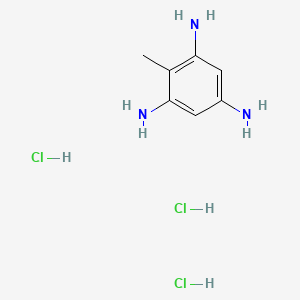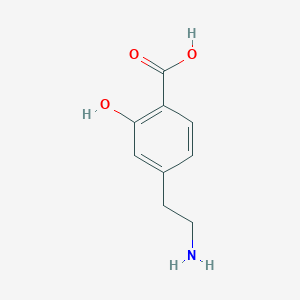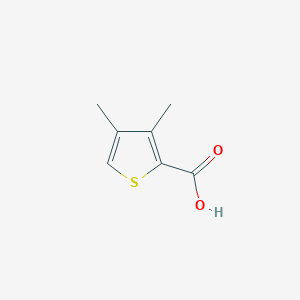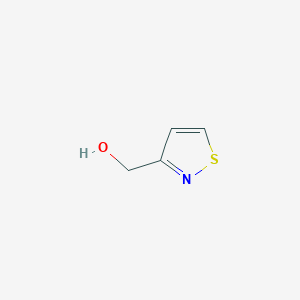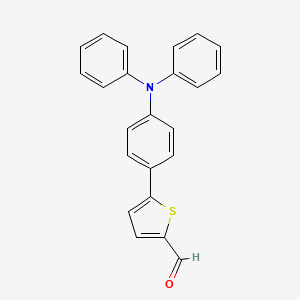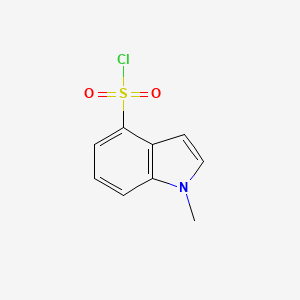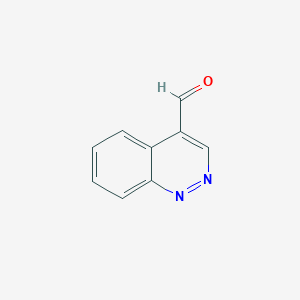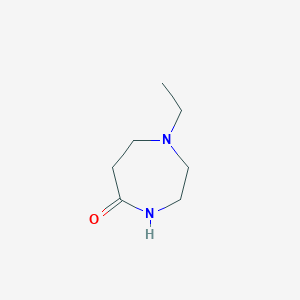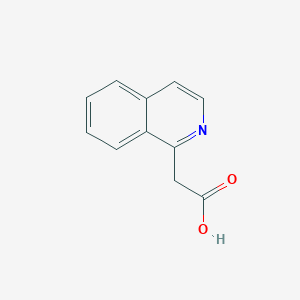![molecular formula C13H9ClF3N B1602892 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine CAS No. 613239-76-2](/img/structure/B1602892.png)
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Overview
Description
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H9ClF3N and a molecular weight of 271.67 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitution and Suzuki–Miyaura coupling . In nucleophilic substitution reactions, the chloromethyl group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds . The Suzuki–Miyaura coupling reaction involves the formation of carbon–carbon bonds between the pyridine ring and other aromatic or aliphatic groups, resulting in the synthesis of complex molecules .
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications. It is used as an intermediate in the synthesis of agrochemical and pharmaceutical compounds . The presence of the trifluoromethyl group and the pyridine ring imparts unique physical and chemical properties to the compound, making it valuable in the development of pesticides and pharmaceuticals . Additionally, it is used in the study of organic reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with enzymes and receptors . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 4-chloro-3-(trifluoromethyl)phenyl derivatives . These compounds share similar structural features, including the presence of a trifluoromethyl group and a pyridine ring. the specific substitution patterns and functional groups attached to the pyridine ring can significantly influence their chemical properties and biological activities . The unique combination of the chloromethyl and trifluoromethyl groups in this compound imparts distinct reactivity and application potential compared to its analogs .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHHQDYEHXWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624263 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613239-76-2 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613239-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



